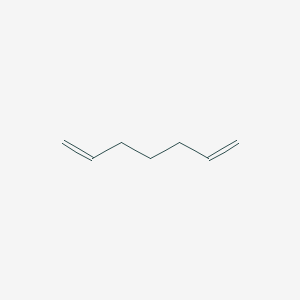

1,6-Heptadiene

描述

Historical Context and Evolution of Research Perspectives on Dienes

The study of dienes has been a cornerstone of organic chemistry for over a century. Early research focused on conjugated dienes, such as 1,3-butadiene (B125203), which was first synthesized in the late 19th century. britannica.com The unique reactivity of conjugated dienes, particularly their ability to undergo 1,4-addition reactions and the Diels-Alder reaction, fascinated early chemists and led to the development of fundamental concepts like resonance and molecular orbital theory to explain their stability and behavior. britannica.com

The polymerization of conjugated dienes, particularly butadiene and isoprene (B109036) (the monomer of natural rubber), was a major focus of research in the early 20th century, driven by the demand for synthetic rubber during World War I and II. britannica.com This research laid the groundwork for the modern polymer industry.

In contrast, non-conjugated dienes initially received less attention. However, the development of new synthetic methodologies, particularly in the latter half of the 20th century, brought non-conjugated dienes like 1,6-heptadiene to the forefront. The advent of transition metal-catalyzed reactions, such as olefin metathesis, and the refinement of radical cyclization techniques revealed the immense synthetic potential of these molecules. Researchers discovered that the spatial proximity of the two double bonds in α,ω-dienes like this compound could be exploited to efficiently construct five- and six-membered rings, which are common structural motifs in a vast array of natural products and pharmaceuticals.

Today, this compound and other non-conjugated dienes are indispensable tools in the synthetic chemist's arsenal, valued for their ability to participate in powerful ring-forming reactions that enable the stereocontrolled synthesis of complex molecular architectures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hepta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAWFZNTIFJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-97-4 | |

| Record name | 1,6-Heptadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062828 | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-53-9 | |

| Record name | 1,6-Heptadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1,6 Heptadiene

1,6-Heptadiene is a clear, colorless liquid at room temperature. guidechem.comwikipedia.org It is practically insoluble in water but soluble in many organic solvents. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H12 | guidechem.com |

| Molecular Weight | 96.17 g/mol | sigmaaldrich.com |

| Boiling Point | 89-90 °C | sigmaaldrich.com |

| Melting Point | -129.4 to -129 °C | sigmaaldrich.com |

| Density | 0.714 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.414 | sigmaaldrich.com |

| Water Solubility | 44 mg/L at 25 °C | guidechem.comlookchem.com |

Synthesis of 1,6 Heptadiene

Several synthetic routes to 1,6-heptadiene have been developed. One common laboratory-scale method involves the reaction of 1,3-butadiene (B125203) with allylmagnesium bromide followed by hydrolysis. wikipedia.org This Grignard reaction results in the formation of a mixture of this compound and its isomer, 1,5-heptadiene. wikipedia.org Other methods for synthesizing this compound include the dehydrohalogenation of dihaloheptanes and the isomerization of other heptadienes. smolecule.com Industrially, α,ω-dienes like this compound can be produced through the ethenolysis of cyclic dienes. wikipedia.org

Key Reactions and Applications in Organic Synthesis

Role in Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis that uses a metal catalyst (typically containing ruthenium or molybdenum) to form a cyclic alkene from a diene by forming a new double bond and releasing a small volatile alkene, such as ethene. rsc.org this compound is a classic substrate for RCM, yielding cyclopentene (B43876).

The reaction proceeds through a series of metallacyclobutane intermediates. rsc.org The efficiency of RCM with this compound and its derivatives has made it a widely used strategy for the synthesis of five-membered rings. The relative rates of RCM for simple dienes have been studied, with 1,7-octadiene (B165261) generally reacting faster than this compound. rsc.org The stability of the intermediate chelated complexes plays a significant role in the reaction kinetics. rsc.org

Utility in Radical Cyclization Reactions

Radical cyclization is another important method for forming cyclic molecules, and this compound is a key substrate in these reactions. wikipedia.org The process typically involves three steps: generation of a radical, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org

In the case of a 1,6-diene like this compound, an initial radical adds to one of the double bonds. The resulting radical can then undergo an intramolecular cyclization by attacking the second double bond. For the hept-6-enyl radical system derived from this compound, a 5-exo-trig cyclization is kinetically favored, leading to the formation of a five-membered ring with a methyl group attached (a methylcyclopentyl radical). wikipedia.orgacs.org This selectivity for 5-exo closure is a general trend for hexenyl-type radicals. wikipedia.org The resulting cyclized radical is then trapped to give the final product. These reactions are valued for their high functional group tolerance and mild reaction conditions. wikipedia.org

Classical Synthetic Routes

Classical methods for synthesizing this compound often involve transformations of halogenated hydrocarbons, alkynes, or other diene compounds.

Dehydrohalogenation Approaches

Dehydrohalogenation involves the elimination of hydrogen halides from halogenated hydrocarbons to form alkenes. This method is a general route for producing dienes, including this compound. For instance, 4-chloroperfluoro-1,6-heptadiene has been prepared through a process involving dehalogenation, where a starting telomer acid is reacted with sodium hydroxide (B78521) and then pyrolyzed under reduced pressure. nist.gov Another example, though for a bicyclic heptadiene, demonstrates dehydrohalogenation of 5,5,6-trichlorobicyclo[2.2.1]-2-heptene using an alkali metal hydroxide in an organic solvent, such as propanol, at elevated temperatures (e.g., 75-200 °C) to yield 2,3-dichlorobicyclo[2.2.1]-2,5-heptadiene. google.com

Alkylation Strategies, Including Acetylene (B1199291) Alkylation

Alkylation strategies, particularly those involving acetylene, can be employed for the synthesis of dienes. Acetylide anions, formed by deprotonating terminal alkynes with strong bases like sodium amide (NaNH2), are highly nucleophilic. libretexts.orgmasterorganicchemistry.com These acetylides can react with primary alkyl halides in nucleophilic substitution (SN2) reactions to form new carbon-carbon bonds, extending the carbon chain and introducing alkyne functionalities. libretexts.orgmasterorganicchemistry.com While direct synthesis of this compound from acetylene alkylation might be complex, this strategy is fundamental for building longer carbon chains that can then be further modified to introduce the desired diene structure. For example, substituted alkynes can be prepared from simpler precursors using this method. libretexts.org

Isomerization of Related Diene Compounds

Isomerization of other diene compounds can also lead to the formation of this compound. However, studies on the isomerization of this compound itself have shown that it can undergo cyclization rather than simple isomerization to other linear dienes under certain catalytic conditions. For example, in the presence of a Ni-MFU-4l catalyst, this compound was observed to form 1-methyl-2-methylenecyclopentane and isomerized linear dienes. mit.eduresearchgate.net This suggests that while isomerization of related dienes to this compound is a theoretical possibility, the compound itself is prone to cyclization under conditions that might otherwise promote isomerization.

Oligomerization of Lower Alkenes

Oligomerization of lower alkenes can produce longer chain hydrocarbons, including dienes. This compound is listed as an olefinically unsaturated monomer that can be oligomerized. google.com Processes for oligomerization of C3 to C30 aliphatic mono-α-olefins and dienes, such as this compound, have been described using catalyst systems based on titanium bisamide compounds and activating cocatalysts like boron-containing compounds. google.com Reaction temperatures typically range from -100 °C to +200 °C, with preferred ranges between 0 °C and 100 °C. google.com Zirconocene-catalyzed dimerization of α-olefins, including this compound, has also been reported, though such reactions can be complicated by isomerization of starting α-olefins and formation of higher oligomers. mdpi.com

Dimerization of Conjugated Diene Precursors

Dimerization of conjugated diene precursors can be a route to larger dienes. While the direct dimerization of a conjugated diene to specifically yield this compound is not explicitly detailed as a primary method for this compound in the provided search results, related reactions involving diynes and cyclopentadiene (B3395910) under cobalt carbonyl-catalyzed tandem cycloaddition have been investigated. In these reactions, terminal diynes (such as 1,6-heptadiyne, a related compound) can lead to a mixture of [2+2+2] and [4+2] cycloaddition products. amanote.comkoreascience.kr The cross-dimerization of conjugated dienes with acrylates has been achieved using Ru(0) complexes. acs.org Scandium hydride derivatives also catalyze the dimerization of α-olefins and the cyclization of α,ω-diolefins. caltech.edu

Targeted Synthesis of Substituted this compound Systems

Targeted synthesis of substituted this compound systems often involves specific functionalization at particular positions to achieve desired properties or for further chemical transformations. For example, 4-allyl-1,6-heptadien-4-ol (B156060) is a substituted derivative with a hydroxyl group and an additional allyl group at the 4-position. fishersci.fi Similarly, 1,6-heptadien-4-ol is another substituted derivative. fishersci.ca

A series of 1,6-heptadienes substituted in the 4-position with nucleic acid bases (e.g., guanine, adenine, thymine, uracil) have been synthesized via Mitsunobu condensations, typically by coupling a protected base with 1,6-heptadien-4-ol. nih.gov This highlights the use of 1,6-heptadien-4-ol as a key intermediate for introducing complex functionalities.

Curcumin analogs, which are 1,7-bis(substituted phenyl)-1,6-heptadiene-3,5-diones, have been synthesized using green chemistry approaches, specifically through the condensation of aldehydes with acetylacetone (B45752) in the presence of boric oxide complex, tributyl borate, and n-butyl amine. tandfonline.comheteroletters.org These syntheses often occur under solvent-free conditions using solid supports like silica-sulfuric acid. tandfonline.com

Radical cyclization reactions of 4-substituted 1,6-heptadienes have also been studied, leading to five-membered rings rather than six-membered rings when reacting with iodoperfluoroalkanes or carbon tetrachloride. researchgate.net This demonstrates the propensity for specific cyclization pathways in substituted systems.

Data Tables

Table 1: Examples of Synthetic Approaches for this compound and Derivatives

| Synthetic Method | Precursor / Starting Material | Catalyst / Conditions | Product / Derivative | Reference |

| Dehydrohalogenation | Halogenated hydrocarbons (e.g., telomer acid) | NaOH, pyrolysis under reduced pressure | 4-chloroperfluoro-1,6-heptadiene | nist.gov |

| Dehydrohalogenation | 5,5,6-trichlorobicyclo[2.2.1]-2-heptene | Alkali metal hydroxide (e.g., KOH), organic solvent (e.g., propanol), 75-200 °C | 2,3-dichlorobicyclo[2.2.1]-2,5-heptadiene | google.com |

| Acetylene Alkylation | Terminal alkynes, alkyl halides | Strong base (e.g., NaNH2) | Substituted alkynes (precursors to dienes) | libretexts.orgmasterorganicchemistry.com |

| Oligomerization of α-Olefins | C3-C30 aliphatic mono-α-olefins and dienes | Titanium bisamide compounds, boron-containing cocatalysts, 0-100 °C | Oligomers, including this compound | google.com |

| Targeted Synthesis (Mitsunobu) | Protected nucleic acid base, 1,6-heptadien-4-ol | Mitsunobu condensation | 4-position substituted 1,6-heptadienes | nih.gov |

| Targeted Synthesis (Curcuminoids) | Aldehydes, acetylacetone | Boric oxide complex, tributyl borate, n-butyl amine, solvent-free (silica-sulfuric acid) | 1,7-bis(substituted phenyl)-1,6-heptadiene-3,5-diones | tandfonline.comheteroletters.org |

| Radical Cyclization | 4-substituted 1,6-heptadienes | Iodoperfluoroalkanes or carbon tetrachloride | Five-membered cyclic products | researchgate.net |

Cyclization Reactions

Cyclization reactions of this compound can proceed through various mechanisms, including free radical pathways and metal-catalyzed processes, each offering distinct advantages in terms of regioselectivity and stereocontrol.

Free radical cyclization is a prominent reaction pathway for this compound, typically leading to the formation of five-membered rings. This process involves the generation of a radical intermediate that subsequently attacks one of the double bonds intramolecularly.

This compound and its derivatives exhibit a strong propensity to cyclize into five-membered rings under free radical conditions, often favoring 5-exo-trig ring closure. researchgate.netbeilstein-journals.orgwikipedia.orgresearchgate.net This preference for five-membered ring formation over six-membered rings is a common characteristic of such dienes in radical cyclizations. researchgate.netwikipedia.orgresearchgate.net For example, the free-radical addition of CCl4 and BrCCl3 to this compound derivatives yields cyclized products containing a five-membered ring. nih.gov Similarly, reactions with iodoperfluoroalkanes (RFI) also lead to cyclization products with five-membered rings. researchgate.netresearchgate.net

The initiation of free radical cyclization in this compound can be achieved using various radical precursors and initiators, which influence the reaction pathway and product outcome. Azonitrile initiators, such as azobis(isobutyronitrile) (AIBN), are effective in promoting the free radical cyclization of this compound and related iodoalkenes to cyclopentane (B165970) derivatives. researchgate.netualberta.ca

Another system involves the use of Chloramine-T (CT) in the presence of silver nitrate (B79036) (AgNO3). This system facilitates a tandem cyclization of 1,6-dienes via biradical intermediates, leading to bicyclic pyrrolidine (B122466) derivatives. clockss.org Furthermore, alkoxyamine-mediated radical cyclizations have been reported, utilizing agents like the Tordo alkoxyamine with 1,6-dienes in a "conjunctive" cyclization process. researchgate.net Cascade radical cyclizations involving 1,6-enynes (structurally related to 1,6-dienes) can be initiated by aryl radicals, which are generated from commercially available arylamines and lithium iodide (LiI). nih.gov

In certain instances, the free radical cyclization of this compound derivatives demonstrates remarkable stereospecificity. A notable example is the free-radical addition of CCl4 to a uracil-substituted heptadiene, where the cyclization proceeds in a stereospecific manner. nih.gov This reaction yields only one of the four possible diastereomers, and nuclear magnetic resonance (NMR) studies confirm that all substituents in the resulting cyclized product are in a cis configuration. nih.gov This stereochemical outcome was further corroborated by X-ray structure determination of the isolated product. nih.gov

Radical clocks are valuable tools for probing the lifetimes and reaction pathways of radical intermediates. In the context of this compound, studies involving photochemical reactions of 2-cyclopentenone with this compound have revealed the formation of cyclobutanes through a 2+2 photocycloaddition, involving a 1,4-biradical intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net Interestingly, no products resulting from the cyclization of this 1,4-biradical to a cyclopentylmethyl radical were observed. cdnsciencepub.comcdnsciencepub.comresearchgate.net This suggests that the biradical intermediate undergoes rapid closure to form the cyclobutane (B1203170) product, faster than any potential rearrangement to a cyclopentylmethyl radical. cdnsciencepub.com

In other radical clock studies, this compound has been employed as a substrate to investigate ring closure reactions, yielding both cyclized and non-cyclized products, which provides insights into the kinetics of these processes. researchgate.net The proposed tandem cyclization mechanism for 1,6-dienes initiated by Chloramine-T and AgNO3 also involves biradical intermediates. clockss.org An attempt to trap a postulated 1,4-biradical from 1,2-epoxy-6-heptene (a precursor that can yield this compound) did not lead to cyclopentane rings, indicating a rapid decomposition rate for the biradical. caltech.edu

Table 1: Summary of Free Radical Cyclization Outcomes for this compound Derivatives

| Radical Precursor/Initiator | Substrate | Product Type | Key Features | Reference |

| CCl4, BrCCl3 | Uracil-substituted heptadiene | Five-membered ring adducts | Stereospecific, cis substituents | nih.gov |

| Iodoperfluoroalkanes (RFI) | This compound | Five-membered ring adducts | Ratio of linear to cyclic adducts dependent on RFI concentration | researchgate.netresearchgate.net |

| Azonitrile initiators (e.g., AIBN) | 6-Iodo-1-heptene (related) | Cyclopentane derivatives | Initiates cyclization | researchgate.netualberta.ca |

| Chloramine-T / AgNO3 | This compound | Bicyclic pyrrolidine derivatives | Tandem cyclization via biradical intermediates | clockss.org |

| Tordo alkoxyamine | 1,6-Diene | Cyclized products | "Conjunctive" radical cyclization | researchgate.net |

| Arylamines / LiI | 1,6-Enyne (related) | Polycyclic γ-lactams | Cascade radical cyclization via aryl radicals | nih.gov |

| 2-Cyclopentenone (photochemical) | This compound | Cyclobutanes (2+2 photocycloaddition) | 1,4-biradical intermediate, no cyclopentylmethyl radical observed | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Metal-catalyzed reactions offer alternative and often highly selective pathways for the cyclization and rearrangement of this compound. These processes can lead to diverse cyclic structures with controlled stereochemistry.

A significant example is the rhodium(I)-catalyzed rearrangement of prochiral 1,6-heptadienes. nih.govcore.ac.uknih.gov This reaction transforms the dienes into nih.govnih.govnih.gov-cycloheptane derivatives, a process that creates at least three stereogenic centers with complete diastereocontrol. nih.govcore.ac.uknih.gov The mechanism involves pyridine-directed C-H bond activation, followed by two consecutive migratory insertions, with the second insertion being diastereoselective. nih.govcore.ac.uk This outcome contrasts with classical metal-catalyzed cycloisomerizations of 1,6-heptadienes, which typically yield cyclopentene isomers with only moderate diastereoselectivity. nih.govcore.ac.uk

Palladium-catalyzed reactions also play a role in the carbocyclization of this compound derivatives. For instance, a palladium-catalyzed ring-opening cyclization/hydrosilylation of 1-cyclopropyl-1,6-heptadienes has been reported, leading to the formation of (E)-1-butenyl cyclopentanes. researchgate.net Furthermore, nickel(0)-catalyzed reactions of this compound with phenyl isocyanate can produce both carbocyclic and acyclic amide products, demonstrating the versatility of transition metal catalysts in directing the cyclization pathway. researchgate.net Intramolecular carbolithiation cascades, while not strictly metal-catalyzed in the traditional sense, involve organolithium intermediates and can lead to highly strained carbocyclic frameworks from 2-bromo-4-vinyl-1,6-heptadiene through coupled 5-exo-trig cyclizations. beilstein-journals.org

Table 2: Summary of Metal-Catalyzed Cyclization and Rearrangement Reactions of this compound

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| Rhodium(I) catalyst | Prochiral 1,6-heptadienes | nih.govnih.govnih.gov-cycloheptane derivatives | Complete diastereocontrol, C-H bond activation, migratory insertions | nih.govcore.ac.uknih.gov |

| Palladium catalyst | 1-Cyclopropyl-1,6-heptadienes | (E)-1-butenyl cyclopentanes | Ring-opening cyclization/hydrosilylation | researchgate.net |

| Nickel(0) complexes | This compound / Phenyl isocyanate | Carbocyclic and acyclic amides | Catalytic reaction, forms five-membered carbocyclic amides | researchgate.net |

| Organolithium (Carbolithiation) | 2-Bromo-4-vinyl-1,6-heptadiene | Strained carbocyclic frameworks | Intramolecular cascade, 5-exo-trig cyclizations, competition with proton transfer | beilstein-journals.org |

Metal-Catalyzed Carbocyclization and Rearrangements

Rhodium(I)-Catalyzed Stereoselective Formation of Bicyclo[2.2.1]heptane Derivatives

Rhodium(I)-catalyzed reactions of prochiral 1,6-heptadienes have been shown to lead to the stereoselective formation of bicyclo[2.2.1]cycloheptane derivatives. This rearrangement is notable for its ability to create at least three stereogenic centers with complete diastereocontrol, yielding a single diastereoisomer in some cases. nih.govcore.ac.uknih.gov This outcome contrasts significantly with classical metal-catalyzed cycloisomerizations of 1,6-heptadienes, which typically exhibit only moderate diastereoselectivity when the terminal olefins are linked by a prochiral tether. nih.gov The catalytic system often involves a rhodium catalyst, such as [Rh(P(pMeOC6H4)3)n]BF4. core.ac.uk

Table 1: Rhodium(I)-Catalyzed Stereoselective Cyclization of 1,6-Heptadienes

| Substrate Type | Product Type | Stereocontrol | Key Features |

| Prochiral 1,6-Heptadienes | Bicyclo[2.2.1]cycloheptane derivatives | Complete Diastereocontrol (single diastereoisomer) | Creation of ≥3 stereogenic centers; contrasts classical cycloisomerizations. nih.govcore.ac.uknih.gov |

Olefinic C-H Bond Activation in Cyclization

A key mechanistic aspect of the rhodium(I)-catalyzed cyclization of 1,6-heptadienes involves the activation of an olefinic C-H bond. This process represents a rare example of metal-catalyzed functionalization of an olefinic C-H bond using an α,ω-diene as a partner. nih.govcore.ac.uk The proposed mechanism for this carbocyclization typically involves a group-directed C-H bond activation, followed by two consecutive migratory insertions of the terminal olefins into the metal hydride generated. nih.govcore.ac.uknih.gov While the first migratory insertion step is often rapid, reversible, and not diastereoselective, the subsequent migratory insertion dictates the formation of a single diastereoisomer. core.ac.uk

Palladium-Catalyzed Ring-Opening Cyclization

Palladium catalysis has been effectively employed in the ring-opening cyclization of 1-cyclopropyl-1,6-heptadienes, leading to the formation of (E)-1-butenyl cyclopentanes, often coupled with hydrosilylation. acs.orgacs.orgresearchgate.net For instance, the reaction of 4,4-dicarbomethoxy-1-cyclopropyl-1,6-heptadiene with HSiMe2OSiPh2t-Bu, catalyzed by a mixture of (phen)Pd(Me)Cl (phen = 1,10-phenanthroline) and NaBAr4 [Ar = 3,5-C6H3(CF3)2], at 0 °C for 12 hours, yielded (E)-trans-3-(1-butenyl)-4-(3-tert-butyl-1,1-dimethyl-3,3-diphenyldisiloxymethyl)-1,1-dicarbomethoxycyclopentane. This product was obtained in a high isolated yield of 93% as a 25:1 mixture of isomers. acs.orgacs.orgresearchgate.net The reaction demonstrates the utility of palladium in facilitating complex transformations involving both ring-opening and cyclization events. acs.org

Table 2: Palladium-Catalyzed Ring-Opening Cyclization/Hydrosilylation

| Substrate | Catalyst System | Reagent | Product | Yield | Isomer Ratio |

| 4,4-dicarbomethoxy-1-cyclopropyl-1,6-heptadiene | (phen)Pd(Me)Cl / NaBAr4 | HSiMe2OSiPh2t-Bu | (E)-trans-3-(1-butenyl)-4-(3-tert-butyl-1,1-dimethyl-3,3-diphenyldisiloxymethyl)-1,1-dicarbomethoxycyclopentane | 93% | 25:1 |

| 4,4-dicarbomethoxy-1-cyclobutyl-1,6-heptadiene | (phen)Pd(Me)Cl / NaBAr4 | HSiMe2OSiPh2t-Bu | 1-pentenyl- and cyclobutylmethyl-cyclopentanes | 73% (combined) | 1.9:1 |

Photochemical Cycloaddition Reactions

This compound participates in various photochemical cycloaddition reactions. When irradiated with 2-cyclopentenone, this compound undergoes [2+2] photocycloaddition, primarily forming cyclobutane derivatives. cdnsciencepub.comcdnsciencepub.com This reaction proceeds via the interaction between the carbon-carbon double bond of the cyclopentenone and one of the terminal double bonds of the heptadiene. cdnsciencepub.com

Beyond intermolecular reactions, 1,6-heptadienes are also preferred substrates for intramolecular copper(I)-catalyzed [2+2] photocycloaddition reactions, leading to bicyclo[3.2.0]heptanes or their heterocyclic analogues. acs.org The facial diastereoselectivity in these copper(I)-catalyzed reactions is influenced by the preference for substituents to be equatorially positioned in the chair-like conformation adopted by the 1,6-heptadienes when bound to the copper cation. acs.org

Furthermore, mercury (3P1) photosensitized internal cycloaddition reactions of this compound have been investigated. These reactions yield both parallel adducts (bicyclo[n.2.0]alkane) and crossed adducts (bicyclo[n.1.1]alkane), with the former predominating in the case of this compound. ibm.com

Addition Reactions to Unsaturated Centers

The two isolated double bonds in this compound are susceptible to various addition reactions, characteristic of alkenes.

Electrophilic Additions

This compound readily undergoes electrophilic addition reactions across its double bonds. smolecule.com For example, it can react with halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr) to yield various haloalkane adducts. smolecule.com The addition typically follows Markovnikov's rule in the case of unsymmetrical reagents like hydrogen halides, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen adds to the carbon with fewer hydrogen atoms. libretexts.orgopenstax.org

Regioselective Radical Additions

Radical addition reactions to this compound can proceed with high regioselectivity, often leading to cyclized products. An example is the photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins, where this compound can undergo intramolecular radical addition to its pendant alkene. This process has been shown to yield disubstituted cyclopentanes, such as a disubstituted cyclopentane obtained in 52% yield through intramolecular radical addition. nih.gov

Another notable instance is the photoinitiated perfluoroalkyliodination of this compound with perfluoroalkyl iodide. When conducted in specific organic/fluorous hybrid solvents like benzotrifluoride (B45747) (BTF) under photoirradiation, this reaction successfully yields cyclic perfluoroalkyliodination products with high stereoselectivity. psu.edu Additionally, the cyclization of 1,6-heptadienes by α-hydroxy radicals has been reported, demonstrating further examples of regioselective radical cyclization pathways. acs.org

Cobalt and Iron Complex-Catalyzed Cyclopolymerization

Copolymerization Studies

This compound's capacity to copolymerize with other monomers expands the possibilities for material design, often resulting in copolymers with interesting structures that can include novel ring systems. fishersci.fi

Copolymerization with Sulfur Dioxide

The copolymerization of diallyl compounds, including derivatives of this compound, with sulfur dioxide has been a subject of study in polymer chemistry. This reaction leads to the formation of copolymers that incorporate both the diene and sulfur dioxide units into their polymeric backbone. Research has explored the cyclo-copolymerization of 4-substituted this compound derivatives with sulfur dioxide, highlighting the potential for creating polymers with specific functionalities and structures. wikipedia.org

Copolymerization with Styrene (B11656) and Ethylene (B1197577)

This compound can be copolymerized with various vinyl monomers, such as styrene and ethylene, to produce copolymers with distinct properties. These copolymerization reactions are often facilitated by specific catalytic systems that influence the resulting polymer architecture and microstructure. fishersci.fi

Copolymerization with Styrene: The cyclocopolymerization of this compound with styrene has been successfully achieved using half-sandwich scandium dialkyl complexes bearing a phosphine (B1218219) oxide side arm as catalysts. This process enables the incorporation of both monomers into a polymer chain, often leading to cyclized units derived from this compound alongside styrene units. Furthermore, cycloterpolymerization involving this compound, styrene, and ethylene has also been demonstrated using THF-free half-sandwich scandium complexes, showcasing the ability to create more complex polymer structures.

Copolymerization with Ethylene: Cationic palladium (Pd) complexes have been shown to catalyze the copolymerization of this compound derivatives with ethylene. The polymers obtained from these reactions contain trans five-membered rings, originating from the cyclization of this compound, and branched oligoethylene units. This indicates that the diene undergoes cyclopolymerization during the copolymerization process with ethylene.

Studies have also investigated the use of iron (Fe) and cobalt (Co) complexes with bis(imino)pyridine ligands for the copolymerization of this compound and ethylene. While attempts with Fe catalysts often resulted in mixtures of homopolymers of the two monomers, Co complexes, particularly with the addition of modified methylalumoxiane (MMAO), successfully catalyzed the copolymerization. The resulting copolymers contained trans-five-membered rings within the polyethylene (B3416737) chain. The copolymerization mechanism involving Co catalysts has been observed to include chain transfer via β-hydrogen elimination of the polymer after ethylene insertion. The appropriate combination of dinuclear complexes and non-conjugated dienes is crucial for efficient comonomer incorporation, suggesting that the diene coordinates to two metal centers.

Formation of Statistical Copolymers

The synthesis of statistical copolymers involving this compound allows for the tailoring of material properties, such as the glass transition temperature (Tg). A systematic investigation reported the synthesis and characterization of amorphous atactic cis, trans poly(methylene-1,3-cyclopentane-stat-cyclohexane) statistical copolymers.

These copolymers were produced through the living coordinative chain transfer cyclopolymerization of different initial feed ratios of 1,5-hexadiene (B165246) and this compound comonomers. The ability to vary the ratio of 5- and 6-membered cycloalkane repeat units in the polymer enabled the production of different grades of these copolymers.

A key finding was that the glass transition temperature (Tg) of these copolymers could be systematically increased from -16 °C to 100 °C as a function of increasing 6-membered ring content. Although this increase was not strictly linear, it demonstrated a clear correlation between the monomer feed ratio and the thermal properties of the resulting statistical copolymer. Furthermore, even a small amount of 6-membered ring content was found to be sufficient to disrupt the crystallinity of the limiting atactic cis, trans poly(methylene-1,3-cyclopentane) (PMCP) homopolymer, which has a melting temperature (Tm) of 98 °C. These findings lay a foundation for potential technological applications of this unique class of polyolefin copolymers.

Table 1: Effect of 6-membered Ring Content on Glass Transition Temperature (Tg) in Poly(methylene-1,3-cyclopentane-stat-cyclohexane) Copolymers

| 6-membered Ring Content (Relative) | Glass Transition Temperature (Tg) |

| Low | -16 °C |

| High | 100 °C |

Note: This table is illustrative and represents the trend observed in the research findings, indicating that Tg increases with increasing 6-membered ring content. Specific numerical data points for varying ratios were not explicitly detailed in the provided snippets beyond the range.

Mechanistic Investigations

Reaction Mechanism Elucidation in Metal-Catalyzed Transformations

1,6-Heptadiene serves as a valuable probe for understanding the intricate mechanisms of metal-catalyzed reactions, offering a platform to study olefin insertion, cyclization, and the influence of catalyst design.

Cossee-Arlman Mechanism in Alkene Oligomerization Probed by this compound

The Cossee-Arlman mechanism is a fundamental pathway for carbon-carbon bond formation in alkene polymerization and oligomerization, involving successive insertion of monomer units into a growing metal alkyl chain wikipedia.org. This compound is an ideal mechanistic probe for this mechanism because the irreversible insertion of its pendant alkene into either primary or secondary alkyl species leads to distinct cyclic products, allowing for differentiation of insertion pathways mit.edu.

Studies involving zirconocene (B1252598) catalysts treated with this compound have shown that the tethered alkene exclusively inserts into the primary Zr alkyl species, resulting in the selective production of methylenecyclohexane (B74748) mit.edu. In contrast, certain cobalt and iron catalysts, known for promoting chain walking, lead to the exclusive formation of 1,2-cyclopentanediyl rings upon cyclopolymerization of this compound, indicating selective insertion into secondary alkyls mit.eduresearchgate.net. This highlights how this compound helps distinguish between primary and secondary alkyl insertion pathways in the Cossee-Arlman mechanism.

Furthermore, investigations into ethylene (B1197577) dimerization catalyzed by Ni-MFU-4l, a nickel-substituted metal-organic framework (MOF), utilized this compound as a mechanistic probe. The observation of a mixture of isomerized dienes and 1-methyl-2-methylenecyclopentane upon treatment with this compound was consistent with the Cossee-Arlman mechanism operating on this heterogeneous catalyst researchgate.net. This suggests that the nickel sites in the MOF mimic homogeneous catalysts mechanistically, with olefin insertion occurring into both primary and secondary nickel alkyls mit.edu.

Intermediates in Olefin Metathesis Catalytic Cycles

Olefin metathesis reactions proceed via a metal carbene intermediate that reacts with olefins to form a four-membered metallacycle (metallacyclobutane), which then opens to produce new alkene and catalyst species libretexts.orgrsc.org. This compound is frequently employed in ring-closing metathesis (RCM) studies to identify and characterize these crucial metallacyclobutane intermediates.

Electrospray ionization mass spectrometry (ESIMS) and tandem mass spectrometry (MS/MS) have been used to study RCM reactions of this compound with first-generation ruthenium catalysts. These studies allowed for the detection and characterization of ruthenium alkylidene intermediates, including cationized monophosphine and bisphosphine ruthenium complexes, providing direct evidence for their presence in the catalytic cycle nih.govresearchgate.net. The intrinsic catalytic activity of these cationized ruthenium complexes was further demonstrated by gas-phase reactions nih.gov.

Research has also explored the relative rates of RCM for simple dienes, revealing that 1,7-octadiene (B165261) reacts fastest, followed by this compound and 1,8-nonadiene (B1346706) at approximately equal rates rsc.org. This provides insights into the influence of ring size on the stability and formation of the metallacyclobutane intermediates. For instance, 5-membered rings are generally the fastest to form by RCM researchgate.net.

The mechanism of ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) has also been studied using this compound derivatives, focusing on the influence of monomer and catalyst structure on the reaction pathway researchgate.net.

Catalytic Cycle for Diastereoselective Carbocyclization

1,6-Heptadienes are valuable substrates for investigating diastereoselective carbocyclization reactions, where their cyclization behavior provides insights into the stereochemical control elements of the catalytic cycle. A notable example is the rhodium(I)-catalyzed rearrangement of prochiral 1,6-heptadienes into [2.2.1]-cycloheptane derivatives, which creates at least three stereogenic centers with complete diastereocontrol nih.govcore.ac.uknih.gov.

The proposed catalytic cycle for this transformation involves several elementary steps: a) pyridine-directed C-H bond activation, b) migratory insertion of the first terminal olefin into the generated metal hydride, c) migratory insertion of the second olefin, and d) final reductive elimination nih.govcore.ac.uk. Deuterium-labeling studies and the isolation of a key intermediate have been consistent with a mechanism where C-H bond activation is followed by two consecutive migratory insertions, with only the second migratory insertion being diastereoselective nih.govcore.ac.uk. The first migratory insertion is rapid, reversible, and not diastereoselective core.ac.uk. This contrasts with classical metal-catalyzed cycloisomerizations of 1,6-heptadienes, which typically yield cyclopentene (B43876) isomers with moderate diastereoselectivity nih.govcore.ac.uk.

Role of Ligand Structures and Electronic Properties in Catalysis

The structure and electronic properties of ligands significantly influence the activity, selectivity, and mechanistic pathways of metal-catalyzed reactions. This compound, as a substrate, has been used to probe these effects in various catalytic systems.

In ruthenium-catalyzed olefin metathesis, the nature of the N-heterocyclic carbene (NHC) ligand, particularly its steric bulk, impacts the mechanism of ring-opening metathesis polymerization (ROMP) researchgate.net. Studies have shown that the rate-determining step in the RCM of this compound can be the transition state of the retro-[2+2] cycloaddition, and the donating ability of the NHC ligand is crucial in this process nih.gov.

Furthermore, the stability of ruthenium carbene initiators, which is influenced by ligand design, has been investigated using 4,4-dicarbethoxy-2-methyl-1,6-heptadiene as an RCM substrate. The observed conversion rates were directly linked to the stability of the methylidene propagating species, highlighting the importance of ligand effects on catalyst longevity and efficiency cmu.edu.

In the context of Ziegler-Natta and metallocene catalysts, the stereoregularity of polymerizations, such as that of propylene, is directly influenced by the coordination sphere of the metal ligands, which sterically dictates the attachment of the monomer and the relative stereochemistry of the resulting polymer wikipedia.orgmdpi.com. While this compound itself is not an unsymmetrical monomer like propylene, its cyclopolymerization with various catalysts (e.g., Fe and Co complexes with bis(imino)pyridine ligands) has demonstrated that choosing the catalyst can selectively yield polymers with either cis-fused or trans-fused 1,2-cyclopentanediyl rings, showcasing the profound impact of ligand structure on stereocontrol researchgate.net.

Radical Reaction Pathways and Intermediates

This compound is also instrumental in the study of radical reactions, particularly in the characterization of transient biradical intermediates.

Characterization of 1,4-Biradical Intermediates

In photochemical cycloaddition reactions, this compound has been employed as a substrate to investigate the formation and behavior of 1,4-biradical intermediates. For instance, the photochemical reaction of 2-cyclopentenone with this compound yields cyclobutanes through a [2+2] photocycloaddition, where a 1,4-biradical is an intermediate cdnsciencepub.comcdnsciencepub.com.

Crucially, this 1,4-biradical intermediate contains a derivative of a 1-hexenyl radical cdnsciencepub.comcdnsciencepub.com. Radical clocks, which are molecules with a known rate of intramolecular rearrangement, are used to probe the lifetime and structure of these fleeting biradicals cdnsciencepub.com. In the case of 2-cyclopentenone and this compound, no products derived from the cyclization of the 1-hexenyl radical portion of the biradical to a cyclopentylmethyl radical were observed cdnsciencepub.comcdnsciencepub.com. This indicates that the biradical closes to the cyclobutane (B1203170) products much faster than the 1-hexenyl radical rearrangement occurs, providing insights into the relative rates of competing pathways for the biradical cdnsciencepub.com.

Another example involves the tandem cyclization of 1,6-dienes, including this compound, with chloramine-T and silver nitrate (B79036), which is proposed to proceed via biradical intermediates clockss.org. The formation of certain by-products in this reaction further supports the generation of specific biradical intermediates clockss.org. The ratio of cis- and trans-diastereomers in the resulting products aligns with the known 5-exo-cyclization of the 1-methyl-5-hexenyl radical, reinforcing the radical cyclization pathway clockss.org.

Mechanism of Radical Cyclization and Adduct Formation

Radical cyclization and adduct formation are significant reaction pathways for this compound and its derivatives, leading to the synthesis of various cyclic and acyclic products. The presence of two double bonds allows for intramolecular cyclization reactions, often competing with intermolecular addition processes.

In the context of photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reactions, 2,6-dimethyl-1,6-heptadiene (B13762920) reacts with methanol (B129727) and 1,4-dicyanobenzene to yield several adducts. These include an acyclic product, 4-(1-methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile, and cyclic products such as cis–trans pairs of cyclohexanes and cycloheptanes. The cyclohexane (B81311) products, specifically 4-(3-methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile (12% cis, 11% trans), are formed via a 1,6-endo cyclization of an intermediate β-alkoxy radical. Conversely, the cycloheptane (B1346806) products, 4-(4-methoxy-1,4-dimethylcycloheptyl)benzonitrile (12% cis, 10% trans), result from a 1,7-endo,endo cyclization of the initially formed 2,6-dimethyl-1,6-heptadiene radical cation. wikipedia.orguni.lu

The competition between cyclization and transfer steps has been investigated in the photochemical addition of N-haloamides (ZCONHX) to this compound. This research has shown that the transfer-to-cyclization ratio is influenced by the electron-withdrawing power of the Z substituent on the N-haloamide. A higher electron-withdrawing capacity of Z (e.g., CF3 > CCl3 > C2H5O > ClCH2 > CH3) leads to an increased reactivity of the N-haloamide as a halogen atom donor towards a carbon radical, thereby favoring the transfer step over cyclization. fishersci.sefishersci.no For instance, N-chloroacetamide (CH3CONHCl) exhibits a lower transfer-to-cyclization ratio compared to N-chlorotrichloroacetamide (CCl3CONHCl). fishersci.se

Furthermore, radical perfluoroalkylation reactions involving this compound have demonstrated the formation of cyclopentane (B165970) derivatives. This occurs through a 5-exo-cyclization of a 1-perfluorobutyl-6-hepten-2-yl radical intermediate. The observation of both double addition products and cyclopentane derivatives provides evidence for a radical pathway in these reactions. fishersci.ie

Table 1: Product Distribution in Photo-NOCAS Reaction of 2,6-Dimethyl-1,6-heptadiene wikipedia.org

| Product Type | Specific Product | Yield (%) | Cyclization Mode |

| Acyclic | 4-(1-methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile | 5 | N/A |

| Cyclohexane | 4-(3-methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile (cis) | 12 | 1,6-endo |

| Cyclohexane | 4-(3-methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile (trans) | 11 | 1,6-endo |

| Cycloheptane | 4-(4-methoxy-1,4-dimethylcycloheptyl)benzonitrile (cis) | 12 | 1,7-endo,endo |

| Cycloheptane | 4-(4-methoxy-1,4-dimethylcycloheptyl)benzonitrile (trans) | 10 | 1,7-endo,endo |

Electron Transfer Mechanisms in Photochemistry

Electron transfer mechanisms play a crucial role in the photochemistry of this compound and its derivatives, particularly in photoinduced reactions. These mechanisms often involve the generation of radical ions as key intermediates.

In the photo-NOCAS reaction of 2,6-dimethyl-1,6-heptadiene with methanol and 1,4-dicyanobenzene, the process is initiated by a photoinduced electron transfer. This electron transfer leads to the formation of the 2,6-dimethyl-1,6-heptadiene radical cation. This radical cation is a pivotal intermediate that subsequently undergoes cyclization, resulting in the observed cyclic products, such as the cycloheptane derivatives formed via 1,7-endo,endo cyclization. wikipedia.orguni.lu

Photoinduced electron transfer (PET) is a broader concept where light absorption by a substrate leads to the formation of radical cations and anions. For instance, in certain perfluoroalkylation reactions, photoinduced methodologies can produce C4F9• radicals from iodoperfluoroalkanes through an electron transfer process, which then participate in further reactions. wikipedia.org Similar photoinduced electron transfer reactions have also been reported for 1,1-diphenyl-1,6-heptadiene, leading to novel transformations like the stereoselective photo-Ritter reaction. nih.govnih.gov

Boron-Assisted Reaction Mechanisms

Boron-assisted reaction mechanisms are instrumental in the synthesis of complex molecules derived from this compound, particularly in the formation of 1,7-diaryl-1,6-heptadiene-3,5-diones, a class of compounds that includes curcuminoids. These mechanisms leverage the unique properties of boron reagents to control reactivity and selectivity.

A key application of boron-assisted mechanisms is in the preparation of symmetric 1,7-bis(aryl)-1,6-heptadiene-3,5-diones and asymmetric 2-aryl-6-arylidenecyclohexanones. Studies have supported a mechanism involving the boron-assisted in situ generation of imine intermediates. This approach facilitates smooth syntheses under solvent-free conditions, yielding products with moderate to excellent yields and good functional group tolerance. wikipedia.org

Table 2: Role of Boron in Curcuminoid Synthesis wikipedia.orgfishersci.ca

| Aspect of Reaction | Boron's Role | Outcome |

| Intermediate | In situ generation of imine intermediates | Facilitates reaction pathway |

| Selectivity | Protection of 1,3-diketone | Prevents Knoevenagel condensation at C-3 |

| Regioselectivity | Directs aldol (B89426) condensations to C-1 and C-5 | Enables specific diarylheptanoid formation |

| Catalysis | Boron trifluoride etherate acts as a catalyst | Improves reaction rate and yield |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been extensively applied to various reactions involving 1,6-heptadiene, offering a detailed understanding of their fundamental processes.

Elucidation of Catalytic Mechanisms

DFT calculations have been instrumental in unraveling the intricate mechanisms of reactions involving this compound. For instance, the oxidative cyclization of 1,6-dienes, including this compound, with ruthenium tetroxide (RuO₄) has been thoroughly investigated using DFT. These studies elucidated the reaction pathways, specifically highlighting [3+2]-cycloaddition steps and the formation of transition structures leading to tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) derivatives. The calculations revealed two distinct reaction pathways and explored the directing influence of the linking alkyl chain on the stereoselectivity of the products. wikipedia.orgfishersci.nlfishersci.no

In the context of ruthenium-catalyzed ring-closing metathesis (RCM) of α,ω-dienes, this compound has served as an idealized substrate for computational studies. DFT methods have been employed to map the potential energy surfaces, providing insights into the conformational changes of the hydrocarbon chain and the nature of stationary structures (intermediates and transition states) throughout the reaction. This includes the characterization of key Ru-alkylidene intermediates. wikipedia.orgfishersci.cavulcanchem.com

Prediction of Selectivity and Reaction Energetics

DFT is a powerful tool for predicting the selectivity and energetics of reactions. In the oxidative cyclization of 1,6-dienes with RuO₄, DFT calculations successfully reproduced the experimentally observed selectivities for the formation of cis-tetrahydrofuran and trans-tetrahydropyran derivatives. The theoretical data provided quantitative insights into the energy differences between various stereoisomeric transition structures, explaining the observed product distributions. wikipedia.orgfishersci.nlfishersci.no

For example, the transition structure leading to cis-tetrahydrofuran derivatives was found to be approximately 40 kJ mol⁻¹ more stable than its trans counterpart. Conversely, in the tetrahydropyran-forming reaction, the trans-tetrahydropyran-forming transition structure was less than 4 kJ mol⁻¹ more stable than the cis-tetrahydropyran-forming transition structure. These energetic differences are crucial for understanding and predicting the stereochemical outcomes of such cyclizations. wikipedia.orgfishersci.nlfishersci.no

Table 1: Relative Energies of Transition Structures in Oxidative Cyclization of 1,6-Dienes with RuO₄

| Product Type | Relative Stability of Isomeric Transition Structure (kJ mol⁻¹) | Notes | Citation |

| Tetrahydrofuran | Cis-forming TS is ~40 kJ mol⁻¹ more stable than Trans-forming TS | Linking alkyl chain causes energy gap by directing influence | wikipedia.orgfishersci.nlfishersci.no |

| Tetrahydropyran | Trans-forming TS is <4 kJ mol⁻¹ more stable than Cis-forming TS | Linking alkyl chain does not cause energy gap | wikipedia.orgfishersci.nlfishersci.no |

Furthermore, DFT calculations, specifically using the M06 functional, have been explored for predicting thermodynamic effective molarities in ring-closing metathesis reactions of α,ω-dienes, including this compound. These studies highlight the importance of accounting for entropic effects of solvation when deriving free energies from DFT calculations. fishersci.ca

Investigation of Intermediate Species and Transition States

A core application of DFT in reaction mechanism studies is the detailed characterization of transient intermediate species and transition states. For this compound systems, this includes the calculation of transition structures for key steps such as the [3+2]-cycloaddition in oxidative cyclizations. wikipedia.orgfishersci.nlfishersci.no In RCM reactions, DFT has been used to optimize geometries of various 14-electron alkylidene complexes derived from this compound, providing critical structural information about these reactive intermediates and transition states that govern the metathesis process. fishersci.ca

Spectroscopic and Computational Correlation for Mechanism Verification

The synergy between computational predictions and experimental spectroscopic data is vital for validating proposed reaction mechanisms and understanding molecular properties. For compounds with a this compound backbone, this correlation has been demonstrated in several studies.

In the context of copper(I)-catalyzed intramolecular [2+2] photocycloaddition reactions involving this compound, theoretical DFT/Time-Dependent DFT (TD-DFT) calculations have been combined with experimental high-energy resolution X-ray absorption spectroscopic studies. This integrated approach helps to understand structure-functional differences in photoreactive and nonreactive substrates. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to confirm the photoreactivity of alkene substrates, providing experimental validation for computational models. uri.edu

Furthermore, for curcumin, a natural phenol (B47542) containing a this compound-3,5-dione backbone, DFT calculations have been correlated with various experimental spectroscopic techniques. Studies have optimized molecular structures using DFT (e.g., B3LYP functional) and compared them with experimental X-ray diffraction data. Computed vibrational frequencies have been used to interpret and assign bands in experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra, verifying the existence of specific tautomeric forms (e.g., enol form) in different phases. Calculated ¹H-NMR and ¹³C-NMR chemical shifts have also been compared with experimental NMR spectra to confirm structural assignments and understand electronic properties. researchgate.netset-science.comset-science.com Similar comprehensive electronic structure simulations, including FTIR, FT-Raman, NMR, and UV-Vis spectroscopy correlated with DFT, have been performed on related heptadiene derivatives, confirming the reliability of DFT methods for predicting spectroscopic properties. researchgate.net

Advanced Computational Modeling Techniques

Beyond standard DFT applications, several advanced computational modeling techniques are employed to gain deeper insights into the behavior of this compound and related systems.

Hybrid Functionals and Basis Sets: The choice of DFT functional and basis set is critical for accuracy. Studies on this compound and its derivatives frequently utilize hybrid functionals such as M06-L, B3LYP, and PBE0, often combined with extended basis sets like 6-311G, 6-311++G , and various Pople-style or effective core potential basis sets (e.g., 3-21g, 6-31g, sdd, lanl2dz). fishersci.caresearchgate.netset-science.comset-science.comresearchgate.netguidechem.comamericanelements.com The M06 family of functionals has been particularly noted for its performance in describing transition metal chemistry relevant to metathesis reactions. guidechem.com

Dispersion Corrections: For accurate treatment of non-covalent interactions, which are often crucial in catalytic systems and conformational analysis, dispersion corrections (e.g., Grimme's dispersion correction) are integrated with DFT calculations. americanelements.com

Solvation Models: To simulate realistic reaction conditions, implicit or explicit solvation models are incorporated into DFT calculations. This is particularly important for accurately predicting reaction free energies, as entropic effects of solvation can significantly influence thermodynamic predictions. fishersci.ca

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to study excited-state properties, such as in the investigation of photoreactivity for this compound in photocycloaddition reactions, allowing for the calculation of electronic absorption spectra and understanding of light-matter interactions. uri.eduresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of electronic delocalization and hyperconjugative interactions within molecules, offering insights into electronic stability and charge distribution, which are vital for understanding reactivity patterns in dienes. researchgate.net

Molecular Dynamics (MD) Simulations: While often used in larger biological systems, MD simulations can complement quantum mechanical studies by providing information on conformational flexibility and dynamic behavior of molecules, including those with this compound backbones, especially when investigating interactions with macromolecules like proteins. biorxiv.org

Applications in Advanced Organic Synthesis and Materials Science

1,6-Heptadiene as a Versatile Building Block in Organic Synthesis

This compound serves as an important intermediate and a crucial building block in organic synthesis, enabling the construction of more complex molecular structures. cymitquimica.comsolubilityofthings.com Its two terminal double bonds readily participate in various reactions, including addition reactions and Diels-Alder reactions. cymitquimica.comsmolecule.com Derivatives of this compound, such as 1,6-heptadien-4-ol and 4-propyl-1,6-heptadien-4-ol, also function as versatile building blocks, undergoing reactions like oxidation, reduction, and substitution to form a variety of functionalized compounds. ontosight.aisolubilityofthings.com

Synthesis of Complex Organic Molecules

The unique structure of this compound allows for its use in synthesizing complex organic molecules, including those relevant to pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.comontosight.ai

Diels-Alder Reactions : this compound acts as a valuable diene in Diels-Alder reactions, a fundamental technique for forming cyclic compounds. Its double bonds react with dienophiles to create complex molecules with various functionalities. smolecule.com For instance, 1,5-heptadiene, 2,6-dimethyl-, a related diene, is a precursor for cyclohexene (B86901) derivatives important in pharmaceutical and specialty chemical production. ontosight.ai

Cyclization Reactions : The diene's structure is conducive to intramolecular cyclization. For example, this compound can undergo hydroboration/cyclization, leading to the direct synthesis of borylalkyl cyclopentanes. This method has been highlighted in the synthesis of elaborated pyrrolidine (B122466) cores from diallylamines. researchgate.net Furthermore, intramolecular radical addition to this compound can lead to the formation of disubstituted cyclopentanes. nih.gov

Ring-Closing Metathesis (RCM) : this compound substrates readily undergo ring-closing metathesis, a powerful tool for forming cyclic structures. x-mol.com In some ring-rearrangement metathesis (RRM) protocols, this compound can enhance reaction rates and improve yields in the synthesis of complex bicyclic systems. beilstein-journals.org

Nucleic Acid Derivatives : Derivatives of this compound, specifically 1,6-heptadien-4-ol, have been utilized in the synthesis of nucleic acid base derivatives (guanine, adenine, uracil, and thymine) via Mitsunobu condensation, providing insights into biological processes. smolecule.comsigmaaldrich.com

Development of Polymers with Tailored Structures and Functionalities

This compound is a key monomer in polymer synthesis, enabling the creation of polymers with specific properties and tailored functionalities. cymitquimica.comontosight.aismolecule.com

Cyclopolymerization : Its double bonds readily participate in cyclopolymerization, forming polymers containing cyclic units within the main chain. smolecule.com For example, scandium-catalyzed cyclopolymerization of this compound offers precise control over the polymer's microstructure, leading to polymers with specific functionalities. smolecule.com Iron and cobalt complexes with bis(imino)pyridine ligands also catalyze the cyclopolymerization of this compound, producing polymers with five-membered rings in the monomer units, with the stereochemical structure (cis- or trans-fused rings) being controllable by the catalyst used. researchgate.netresearchgate.netcore.ac.uk

Copolymerization : this compound can be copolymerized with other monomers, such as sulfur dioxide, styrene (B11656), and ethylene (B1197577), to produce copolymers with unique ring systems, expanding possibilities for material design. ontosight.aismolecule.com For instance, copolymerization of 1,5-hexadiene (B165246) and this compound with different initial feed ratios can produce various grades of poly(methylene-1,3-cyclopentane-stat-cyclohexane) statistical copolymers. mdpi.com

Acyclic Diene Metathesis (ADMET) Polymerization : this compound is used in ADMET polymerization, a method that produces long-chain polymers with double bonds regularly spaced along the chain, allowing for further functionalization. libretexts.orgnih.gov

Block Copolymers : this compound is crucial in the synthesis of polyolefin block copolymers. For example, sequential cyclic/linear/cyclic living coordination polymerization of this compound and propene can yield poly(1,3-methylenecyclohexane)-b-atactic polypropene-b-poly(1,3-methylenecyclohexane) (PMCH-b-aPP-b-PMCH) triblock copolymers, which are a new class of polyolefin thermoplastic elastomers exhibiting microphase-separated morphologies and excellent elastic recovery. mdpi.comresearchgate.netresearchgate.net The living character and tunable stereoblock lengths of poly(methylene-1,3-cyclohexane) derived from this compound allow its use as a "hard" domain in pure polyolefin AB block copolymers. researchgate.net

Fluorinated Polymers : Fluorinated derivatives, such as 4-chloroperfluoro-1,6-heptadiene, have been synthesized and their polymerization studied, leading to tough, flexible materials with high thermal stability and good optical properties. archive.orgnist.gov

The following table summarizes some key applications of this compound in polymer synthesis:

| Polymerization Type | Monomer(s) Involving this compound | Catalyst/Conditions | Resulting Polymer Characteristics | References |

| Cyclopolymerization | This compound | Scandium-catalyzed | Controlled microstructure, specific functionalities | smolecule.com |

| Cyclopolymerization | This compound | Fe/Co bis(imino)pyridine complexes + MMAO | Polymers with five-membered rings (cis/trans-fused) | researchgate.netresearchgate.netcore.ac.uk |

| Copolymerization | This compound + Sulfur dioxide/Styrene/Ethylene | - | Copolymers with unique ring systems | ontosight.aismolecule.com |

| Copolymerization | This compound + 1,5-Hexadiene | DMAB + Hf complexes | Amorphous atactic cis, trans poly(methylene-1,3-cyclopentane-stat-cyclohexane) statistical copolymers | mdpi.com |

| ADMET Polymerization | This compound | Olefin metathesis catalysts | Long-chain polymers with regularly spaced double bonds | libretexts.orgnih.gov |

| Living Coordination Polymerization | This compound + Propene | Group 4 transition-metal initiator (e.g., Hf complex) | Poly(1,3-methylenecyclohexane)-b-atactic polypropene-b-poly(1,3-methylenecyclohexane) (PMCH-b-aPP-b-PMCH) triblock copolymers; thermoplastic elastomers | mdpi.comresearchgate.netresearchgate.net |

| Polymerization of Fluorinated Derivatives | 4-chloroperfluoro-1,6-heptadiene | - | Tough, flexible materials with high thermal stability and good optical properties | archive.orgnist.gov |

Precursors for Specialized Chemical Compounds

Beyond its direct use in synthesis and polymerization, this compound and its derivatives serve as precursors for a range of specialized chemical compounds. cymitquimica.comsmolecule.com

Pharmaceutical and Agrochemical Intermediates : this compound is used as an intermediate in the synthesis of pharmaceuticals, such as antihistamines and anesthetics, and agrochemicals, including insecticides and herbicides. ontosight.ai

Curcuminoid Analogues : Derivatives like 1,7-diaryl-1,6-heptadiene-3,5-diones are synthetic curcuminoid analogues. These compounds and their metal chelates have been synthesized and studied for potential applications, including antitumour activity, with chelation remarkably enhancing their effects. researchgate.net Curcumin itself, a natural diarylheptanoid, shares structural features with these synthetic analogues. wikipedia.org

Flavor and Fragrance Industry : Due to its odor profile, this compound and its derivatives may be utilized in the formulation of fragrances and flavoring agents, although specific examples directly involving this compound are less detailed in the provided search results. solubilityofthings.comsmolecule.com

Conclusion and Future Research Directions

Current State of the Art in 1,6-Heptadiene Research

This compound (C7H12) is a colorless liquid with a characteristic odor, notable for its unsaturated nature and hydrocarbon properties. It serves as an important intermediate in organic synthesis, contributing to the production of pharmaceuticals, agrochemicals, and polymers. solubilityofthings.comontosight.aiontosight.aicymitquimica.com Its inherent reactivity stems from the presence of two double bonds, which enable its participation in a variety of chemical reactions, including electrophilic addition and polymerization. solubilityofthings.com

Current research highlights its utility in several key areas:

Organic Synthesis: this compound is a versatile precursor for synthesizing larger and more complex molecules. solubilityofthings.comontosight.aicymitquimica.com Its structure allows for various functionalizations, making it a valuable component in the synthesis of specialized chemicals.

Polymer Chemistry: A significant application of this compound is its role as a reactive monomer in polymer synthesis. ontosight.aismolecule.comwikipedia.orgbritannica.com It can be copolymerized with other monomers to produce elastic polymers with unique properties. ontosight.aismolecule.com

Cyclization Reactions: The compound is frequently employed in ring-closing metathesis (RCM) reactions, a powerful tool for forming cyclic compounds. nih.govx-mol.comuwindsor.carsc.org Studies have shown that this compound substrates readily undergo ring-closure to form thermodynamically stable five-membered rings in the presence of metathesis catalysts. x-mol.com

Emerging Research Avenues in Synthetic and Mechanistic Studies

The unique structure of this compound continues to inspire novel synthetic methodologies and in-depth mechanistic investigations. Emerging research avenues are exploring more efficient and selective transformations:

Novel Synthesis Methods: Efforts are underway to develop new and efficient methods for synthesizing dienes, including skeletal modification strategies that convert polar cyclic pyrrolidines into nonpolar linear dienes. numberanalytics.comnih.govresearchgate.net These advancements are crucial for overcoming limitations in the availability and complexity of diene precursors. numberanalytics.com

Free-Radical Cyclization: Mechanistic studies have explored the free-radical reactions of this compound, demonstrating its propensity for cyclization to form five-membered rings. researchgate.netacs.org For instance, the reaction of iodoperfluoroalkanes with this compound can lead to cyclic adducts, with the ratio of linear to cyclic products being dependent on reactant concentrations. researchgate.net

Metal-Catalyzed Carbocyclization: Rhodium(I)-catalyzed rearrangements of prochiral 1,6-heptadienes are an active area of research. These reactions facilitate the formation of [2.2.1]-cycloheptane derivatives, creating multiple stereogenic centers with complete diastereocontrol, a significant advancement over classical cycloisomerizations. nih.gov

Photochemical Reactions: Photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reactions involving this compound derivatives have shown the formation of various cyclic products, including cyclohexanes and cycloheptanes, through different cyclization pathways of intermediate radical species. cdnsciencepub.com

Stereoselective Cyclopolymerization: Research into cyclopolymerization mechanisms has revealed that iron and cobalt complexes with specific ligands can promote the polymerization of 1,6-heptadienes with quantitative cyclization. researchgate.netacs.org This allows for the selective synthesis of polymers containing either cis-fused or trans-fused five-membered rings, depending on the chosen catalyst, offering precise control over polymer microstructure. researchgate.netacs.org

Potential for Novel Materials and Catalytic Processes

The inherent reactivity and structural versatility of this compound position it as a promising candidate for the development of novel materials and advanced catalytic processes.

Polymer Design: The ability of this compound to undergo cyclopolymerization with high stereoselectivity opens avenues for designing new polymeric materials with tailored thermal and mechanical properties. researchgate.netacs.org This includes the synthesis of poly(1,3-methylenecyclohexane) with specific physical forms through highly stereoselective and regiospecific living coordination polymerization. sigmaaldrich.com

Metathesis Catalysis: this compound is a key substrate in various metathesis protocols, including ring-closing metathesis (RCM) and ring-rearrangement metathesis (RRM). nih.govuwindsor.carsc.orgbeilstein-journals.org RRM, a tandem process involving ring-opening and ring-closing metathesis, has been used in the synthesis of complex natural and non-natural products, with this compound potentially enhancing reaction rates and yields. beilstein-journals.org

Advanced Catalytic Systems: Dienes, including this compound, are valuable substrates for transition metal-catalyzed reactions, enabling the construction of molecular complexity. nih.gov Diene complexes are increasingly used as catalysts in organic synthesis and materials science, with implications for energy storage and conversion. wikipedia.orgbritannica.comnumberanalytics.comnih.gov The study of this compound as a mechanistic probe in metal-organic frameworks (MOFs) provides insights into heterogeneous catalysis, paving the way for rationally designed heterogeneous catalysts with tunable properties. mit.edu

Challenges and Opportunities in Diene Chemistry

Despite significant advancements, diene chemistry, particularly concerning non-conjugated dienes like this compound, presents ongoing challenges and exciting opportunities for future research.

Synthetic Efficiency: A persistent challenge lies in developing new and efficient methods for synthesizing diene complexes, as traditional approaches can be limited by reactant availability and product complexity. numberanalytics.com The demand for more reactive dienes, especially those with specific functionalities, continues to drive innovation in synthetic protocols. acs.org

Selectivity Control: Achieving precise control over regioselectivity and stereoselectivity in diene functionalization reactions remains a critical area. researchgate.netnih.gov The development of catalysts that can selectively manipulate the two distinct double bonds in non-conjugated dienes is crucial for synthesizing highly functionalized intermediates.

Stability and Scalability: Addressing stability issues and improving the scalability of diene synthesis protocols are vital for broader commercial and industrial applications. acs.org Research into storage conditions and robust synthetic routes will enhance the accessibility and utility of these compounds.

Interdisciplinary Applications: Diene complex chemistry is an inherently interdisciplinary field, offering significant opportunities for collaboration across chemistry, materials science, and physics. numberanalytics.com Potential applications extend to areas such as energy storage and conversion, and nanotechnology. numberanalytics.com

New Retrosynthetic Routes: The development of novel strategies for diene synthesis, such as the skeletal modification of pyrrolidines, can lead to previously unknown pathways for accessing diverse conjugated and non-conjugated dienes. nih.gov This promises to open new retrosynthetic routes and drive further advancements in synthetic chemistry, contributing to the efficient preparation of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

常见问题

Basic Research Questions

Q. What experimental designs are recommended for studying the kinetic behavior of 1,6-heptadiene in radical-mediated reactions?

- Methodology : Use controlled initiation (e.g., H₂O₂ as an initiator) and monitor reaction progress via time-resolved spectroscopy or GC-MS. For example, in reactions with perfluoroalkyl iodides (RfI), track the ratio of addition products (A) to cyclization products (Ca) under varying RfI concentrations and temperatures. This approach isolates kinetic parameters like (linear addition) and (cyclization) .

- Data Interpretation : Plot A/Ca ratios against reagent concentration (see Table I in ) to distinguish between competing pathways.

Q. How can this compound derivatives be synthesized for functional polymer applications?

- Methodology : Employ cyclopolymerization techniques using free-radical initiators. For instance, attach nucleic bases to this compound monomers and polymerize them via template-directed methods to create carbocyclic oligonucleotide analogs. Monitor molecular weight distribution via GPC and confirm cyclization via NMR .

- Key Considerations : Optimize monomer purity and reaction conditions (temperature, solvent polarity) to minimize side reactions like chain branching.

Q. What spectroscopic techniques are effective for characterizing this compound-based compounds?